6-(3-Furanyl)-2,3-dimethylpyridine
Overview
Description
6-(3-Furanyl)-2,3-dimethylpyridine is an organic compound that features a pyridine ring substituted with a furanyl group at the 6-position and two methyl groups at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Furanyl)-2,3-dimethylpyridine typically involves the functionalization of a pyridine ring. One common method is the nucleophilic addition reaction between a substituted pyridine and a furanyl derivative. For instance, the reaction of 2,3-dimethylpyridine with 3-furanol under basic conditions can yield the desired product. The reaction conditions often involve the use of an alkali solution such as sodium hydroxide or potassium hydroxide, with ethanol as the solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-(3-Furanyl)-2,3-dimethylpyridine can undergo various chemical reactions, including:
Oxidation: The furanyl group can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Furanones and pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
6-(3-Furanyl)-2,3-dimethylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photoactive compounds.
Mechanism of Action
The mechanism of action of 6-(3-Furanyl)-2,3-dimethylpyridine in biological systems involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The furanyl group can enhance the compound’s ability to form hydrogen bonds and π-π interactions, thereby increasing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6-Furan-3-yl-1H-indole: Another compound with a furanyl group, but with an indole ring instead of a pyridine ring.
N-(3-Furanyl)pyrrolecarboxamides: Compounds with a furanyl group attached to a pyrrole ring.
N-(3-Furanyl)pyrazolecarboxamides: Compounds with a furanyl group attached to a pyrazole ring.
Uniqueness
6-(3-Furanyl)-2,3-dimethylpyridine is unique due to the presence of both a furanyl group and two methyl groups on the pyridine ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable scaffold for the development of new chemical entities.
Properties
IUPAC Name |
6-(furan-3-yl)-2,3-dimethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-3-4-11(12-9(8)2)10-5-6-13-7-10/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBTUFOKNRAJLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C2=COC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628611 | |
Record name | 6-(Furan-3-yl)-2,3-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90628611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53913-07-8 | |
Record name | 6-(3-Furanyl)-2,3-dimethylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53913-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Furan-3-yl)-2,3-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90628611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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